L-Proline, L-prolyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl-
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Overview
Description
L-Proline, L-prolyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl- is a peptide compound composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The unique sequence of amino acids in this peptide can influence its structural properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-prolyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA.
Industrial Production Methods
Industrial production of peptides like L-Proline, L-prolyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl- can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions
L-Proline, L-prolyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl- can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify specific amino acid residues, such as methionine or cysteine.
Reduction: Reductive conditions can reduce disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the formation of free thiols.
Scientific Research Applications
L-Proline, L-prolyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl- has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Proline, L-prolyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing their activity and modulating biological processes. The exact mechanism depends on the specific sequence and structure of the peptide, which determines its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-proline: A dipeptide with similar structural properties.
L-Prolyl-L-alanyl-L-alanyl: A shorter peptide with a similar sequence.
L-Alanyl-L-leucyl-L-alanyl: Another peptide with a similar amino acid composition.
Uniqueness
L-Proline, L-prolyl-L-alanyl-L-alanyl-L-leucyl-L-alanyl- is unique due to its specific sequence of amino acids, which can confer distinct structural and functional properties. This uniqueness can influence its stability, solubility, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
646030-78-6 |
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Molecular Formula |
C25H42N6O7 |
Molecular Weight |
538.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H42N6O7/c1-13(2)12-18(23(35)29-16(5)24(36)31-11-7-9-19(31)25(37)38)30-21(33)15(4)27-20(32)14(3)28-22(34)17-8-6-10-26-17/h13-19,26H,6-12H2,1-5H3,(H,27,32)(H,28,34)(H,29,35)(H,30,33)(H,37,38)/t14-,15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
NPESXMCBBRQLMB-DYKIIFRCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2 |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C2CCCN2 |
Origin of Product |
United States |
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